4-(Triphenylphosphonio)butane-1-sulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

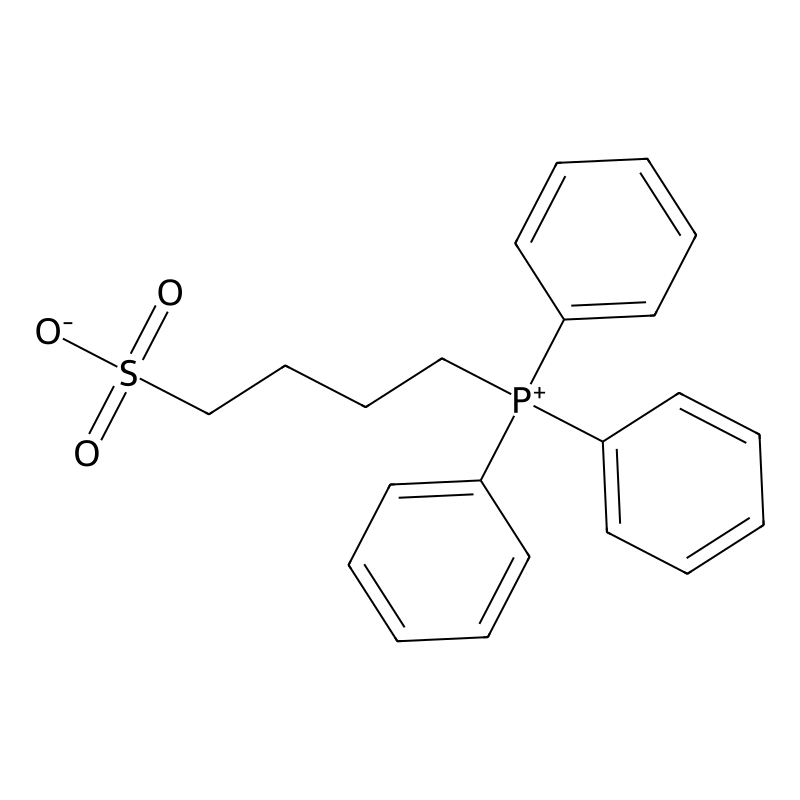

4-(Triphenylphosphonio)butane-1-sulfonate is a quaternary ammonium compound characterized by the presence of a triphenylphosphonium group attached to a butane-1-sulfonate moiety. Its chemical formula is C19H22O3S, and it has a molecular weight of 342.45 g/mol. This compound is notable for its ionic properties, making it useful in various chemical applications, particularly in organic synthesis and catalysis. It is often utilized in reactions involving phosphonium ylides, which are crucial intermediates in the Wittig reaction, facilitating the formation of alkenes from carbonyl compounds .

Surfactant for Separation Techniques

- Micellar Electrokinetic Chromatography (MEKC) and Capillary Electrophoresis (CE): TPBS acts as a surfactant in these techniques, forming micelles that encapsulate and separate charged analytes based on their size and charge. This improves the separation efficiency and resolution of complex mixtures, particularly for biomolecules like proteins and peptides [].

Counterion in Ion Exchange Chromatography

- Protein and Biomolecule Separation: TPBS serves as a counterion in ion exchange chromatography, interacting with charged groups on biomolecules. This interaction influences the binding and elution behavior of biomolecules, allowing for their effective separation and purification [].

Reagent in Biochemical Assays

- Enzyme Assays: TPBS can be used in enzyme assays to improve the solubility of hydrophobic substrates and enhance the activity of certain enzymes [].

- Protein-Protein Interaction Studies: TPBS can be employed in studies of protein-protein interactions due to its ability to modulate protein interactions and aggregation behavior [].

- Wittig Reaction: This compound can be used to generate phosphonium ylides, which react with aldehydes or ketones to form alkenes through a two-step mechanism involving the formation of an oxaphosphetane intermediate .

- Buchwald-Hartwig Cross Coupling Reaction: It serves as a reactant for synthesizing various organic compounds via cross-coupling methods, allowing for the formation of carbon-carbon bonds.

- Heck Reaction: The compound can also be involved in Heck reactions, where aryl halides are coupled with alkenes in the presence of palladium catalysts.

The synthesis of 4-(Triphenylphosphonio)butane-1-sulfonate typically involves the following steps:

- Formation of Phosphonium Salt: Triphenylphosphine reacts with butane-1-sulfonic acid or its derivatives to form the phosphonium salt.

- Quaternization: The resulting phosphonium salt undergoes quaternization to yield 4-(Triphenylphosphonio)butane-1-sulfonate.

- Purification: The product is purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for further applications .

4-(Triphenylphosphonio)butane-1-sulfonate has several notable applications:

- Catalysis: It is utilized as a catalyst or catalyst precursor in various organic reactions due to its ionic nature and ability to stabilize reaction intermediates.

- Synthesis of Ionic Liquids: This compound serves as a building block for synthesizing sulfonyl-functionalized ionic liquids, which have applications in green chemistry and materials science .

- Organic Synthesis: Its role in facilitating carbon-carbon bond formation makes it valuable for producing complex organic molecules.

Several compounds share structural or functional similarities with 4-(Triphenylphosphonio)butane-1-sulfonate. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure/Functional Group | Unique Features |

|---|---|---|

| Triphenylphosphine | Phosphorus with three phenyl groups | Commonly used as a reagent but lacks sulfonate group |

| Butanesulfonic acid | Sulfonic acid with butane backbone | Acidic nature; not ionic like the phosphonium salt |

| 4-(Aminobutyl)-triphenylphosphonium chloride | Amino group addition | Contains an amine; different reactivity profile |

| Triethylamine | Tertiary amine | Basic properties; not used for ylide formation |

4-(Triphenylphosphonio)butane-1-sulfonate stands out due to its dual functionality as both a phosphonium salt and an ionic liquid precursor, making it particularly versatile in synthetic chemistry applications.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant